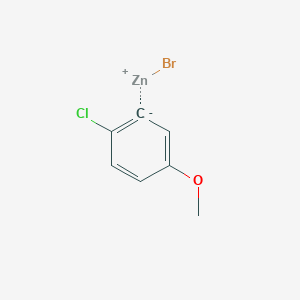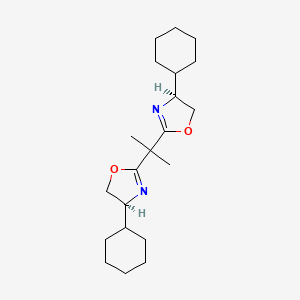![molecular formula C15H12N4OS B14892111 (1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04125721 typically involves the condensation of 1-naphthaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of an acidic catalyst and a solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of MFCD04125721 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity MFCD04125721.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD04125721 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted naphthyl derivatives.
Applications De Recherche Scientifique
MFCD04125721 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD04125721 is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of MFCD04125721 involves its interaction with specific molecular targets. The thiazole ring and naphthyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-[(E)-1-phenylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine
- N-(5-[(E)-1-benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine
Uniqueness
MFCD04125721 is unique due to its naphthyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with molecular targets compared to similar compounds, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C15H12N4OS |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine |
InChI |
InChI=1S/C15H12N4OS/c16-14(17)19-15-18-13(20)12(21-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H4,16,17,18,19,20)/b12-8+ |
Clé InChI |
DSPXCIGFWJXWIL-XYOKQWHBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N/C(=N\C(=N)N)/S3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=NC(=N)N)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)


![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)



![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)



